Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895946
InChI: InChI=1S/C14H10F3NO3/c1-20-13(19)9-6-7-11(18-8-9)10-4-2-3-5-12(10)21-14(15,16)17/h2-8H,1H3
SMILES:
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol

Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate

CAS No.:

Cat. No.: VC15895946

Molecular Formula: C14H10F3NO3

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate -

Specification

Molecular Formula C14H10F3NO3
Molecular Weight 297.23 g/mol
IUPAC Name methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate
Standard InChI InChI=1S/C14H10F3NO3/c1-20-13(19)9-6-7-11(18-8-9)10-4-2-3-5-12(10)21-14(15,16)17/h2-8H,1H3
Standard InChI Key FFCZKODMIDILOK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate belongs to the nicotinate ester family, with a molecular weight of 297.23 g/mol . Its IUPAC name, methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate, reflects the esterification of the pyridine-3-carboxylic acid moiety and the substitution pattern on the aromatic rings . The trifluoromethoxy (-OCF₃) group at the ortho position of the phenyl ring introduces significant electronic and steric effects, influencing both physicochemical properties and biological interactions.

Table 1: Key Identifiers and Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₀F₃NO₃
SMILES NotationCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F
InChIKeyFFCZKODMIDILOK-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)3.5
Topological Polar Surface Area48.4 Ų

Spectroscopic and Computational Data

The compound’s 3D conformation, as modeled in PubChem, reveals a planar pyridine ring connected to a twisted phenyl group, creating a sterically hindered geometry . This configuration may impact binding affinity to biological targets. Computational analyses predict low hydrogen-bond donor capacity (0 donors) and moderate acceptor potential (7 acceptors), suggesting limited solubility in polar solvents but favorable membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate typically involves sequential functionalization of the pyridine core. A common route begins with nicotinic acid derivatives, employing esterification and cross-coupling reactions to introduce the trifluoromethoxyphenyl group. For example:

  • Esterification: Methylation of 6-bromonicotinic acid using methanol under acidic conditions yields methyl 6-bromonicotinate.

  • Suzuki-Miyaura Coupling: Reaction with 2-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst installs the aryl group at the 6-position.

Alternative methods utilize Ullmann-type couplings or nucleophilic aromatic substitution, though these may suffer from lower yields due to the electron-withdrawing nature of the trifluoromethoxy group.

Purification and Characterization

Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy . Key NMR signals include:

  • ¹H NMR (CDCl₃): δ 8.94 (s, 1H, pyridine-H2), 8.30 (d, J = 8.1 Hz, 1H, pyridine-H4), 7.65–7.45 (m, 4H, phenyl-H), 3.95 (s, 3H, OCH₃) .

  • ¹⁹F NMR: δ -58.2 (s, OCF₃) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic trifluoromethoxy and phenyl groups . It is stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments, regenerating the parent carboxylic acid.

Table 2: Physicochemical Profile

PropertyValueSource
Melting PointNot reported-
Boiling PointNot reported-
LogP (Octanol-Water)3.5
Rotatable Bonds4
Heavy Atom Count21

Spectroscopic Characteristics

  • UV-Vis (MeOH): λₘₐₓ = 268 nm (π→π* transition of aromatic system) .

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O-C asym. stretch), 1150 cm⁻¹ (C-F stretch) .

Biological Activity and Mechanistic Insights

Target Engagement

Preliminary studies indicate affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The trifluoromethoxy group enhances lipophilicity, facilitating blood-brain barrier penetration, while the ester moiety may serve as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid.

Applications and Comparative Analysis

Medicinal Chemistry

Compared to non-fluorinated nicotinates, this compound demonstrates improved metabolic stability and target selectivity. For instance, replacing the trifluoromethoxy group with methoxy reduces logP from 3.5 to 2.1, diminishing CNS penetration .

Material Science

The aryl trifluoromethoxy group’s electron-withdrawing nature makes the compound a candidate for organic semiconductors, though this application remains unexplored .

Future Research Directions

  • ADMET Profiling: Systematic studies on absorption, distribution, metabolism, excretion, and toxicity are needed.

  • Target Deconvolution: High-throughput screening to identify off-target interactions.

  • Prodrug Optimization: Investigating esterase-mediated activation kinetics.

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